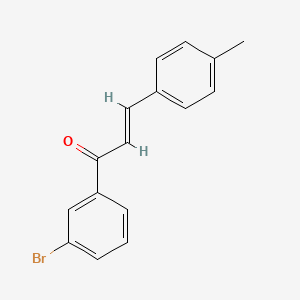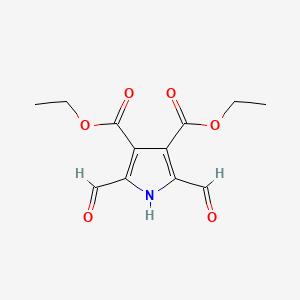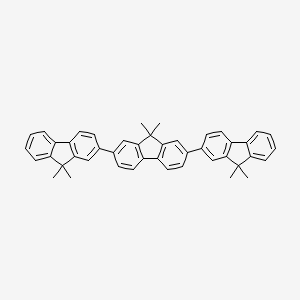
2,7-bis(9,9-dimethylfluoren-2-yl)-9,9-dimethylfluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-bis(9,9-dimethylfluoren-2-yl)-9,9-dimethylfluorene is a complex organic compound known for its unique structural properties and applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-bis(9,9-dimethylfluoren-2-yl)-9,9-dimethylfluorene typically involves multi-step organic reactions. One common method includes the use of Suzuki coupling reactions, where boronic acid derivatives of 9,9-dimethylfluorene are reacted with halogenated fluorenes under palladium-catalyzed conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like toluene, followed by purification through column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, large-scale synthesis would likely follow similar routes as laboratory methods, with optimizations for yield and purity. Industrial processes might involve continuous flow reactors and automated purification systems to handle larger quantities efficiently .
Chemical Reactions Analysis
Types of Reactions
2,7-bis(9,9-dimethylfluoren-2-yl)-9,9-dimethylfluorene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorenone derivatives.
Reduction: Reduction reactions can yield hydrofluorene derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the fluorene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or chlorinating agents can be used for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield fluorenone derivatives, while substitution reactions can produce halogenated fluorenes .
Scientific Research Applications
2,7-bis(9,9-dimethylfluoren-2-yl)-9,9-dimethylfluorene has several applications in scientific research:
Optoelectronics: Used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent electron transport properties.
Materials Science: Employed in the synthesis of advanced materials with high thermal stability and unique optical properties.
Biological Research: Utilized as a fluorescent probe in biochemical assays and imaging techniques.
Industrial Applications: Applied in the production of high-performance polymers and as a component in dye-sensitized solar cells.
Mechanism of Action
The mechanism by which 2,7-bis(9,9-dimethylfluoren-2-yl)-9,9-dimethylfluorene exerts its effects is largely based on its electronic structure. The compound’s conjugated system allows for efficient electron transport and light absorption/emission. In optoelectronic applications, it acts as an electron transport layer, facilitating the movement of electrons between different layers of a device .
Comparison with Similar Compounds
Similar Compounds
Spirobifluorene: Known for its high triplet energy and good electron transport properties.
2,7-bis(4,6-diphenyl-1,3,5-triazin-2-yl)-9,90-spirobi[fluorene]: Used in OLEDs for its excellent thermal and electron transport properties.
2,7-bis(4-phenylbenzo[4,5]thieno[3,2-d]pyrimidin-2-yl)-9,90-spirobi[fluorene]: Another compound with good electron transport and thermal properties.
Uniqueness
2,7-bis(9,9-dimethylfluoren-2-yl)-9,9-dimethylfluorene stands out due to its specific structural configuration, which provides a balance of thermal stability, electron transport efficiency, and optical properties. This makes it particularly suitable for applications in advanced optoelectronic devices and materials science .
Properties
IUPAC Name |
2,7-bis(9,9-dimethylfluoren-2-yl)-9,9-dimethylfluorene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H38/c1-43(2)37-13-9-7-11-31(37)33-19-15-27(23-39(33)43)29-17-21-35-36-22-18-30(26-42(36)45(5,6)41(35)25-29)28-16-20-34-32-12-8-10-14-38(32)44(3,4)40(34)24-28/h7-26H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCTIZDABNPLPHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=CC5=C(C=C4)C6=C(C5(C)C)C=C(C=C6)C7=CC8=C(C=C7)C9=CC=CC=C9C8(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H38 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30698414 |
Source


|
| Record name | 1~9~,1~9~,2~9~,2~9~,3~9~,3~9~-Hexamethyl-1~9~H,2~9~H,3~9~H-1~2~,2~2~:2~7~,3~2~-terfluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30698414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
578.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
851478-90-5 |
Source


|
| Record name | 1~9~,1~9~,2~9~,2~9~,3~9~,3~9~-Hexamethyl-1~9~H,2~9~H,3~9~H-1~2~,2~2~:2~7~,3~2~-terfluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30698414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
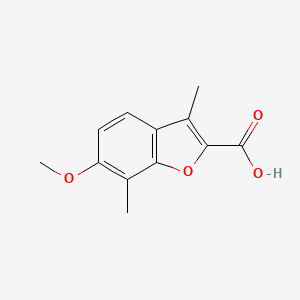
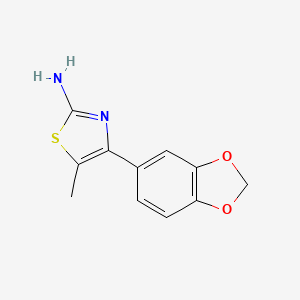
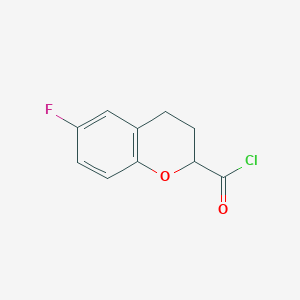
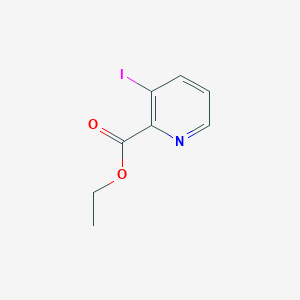
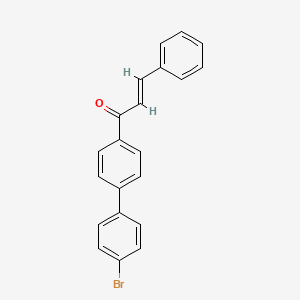
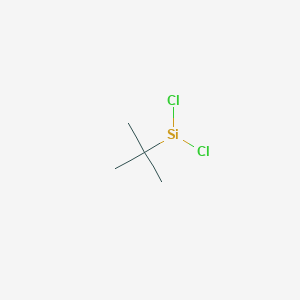
![(5Z)-3-benzyl-5-[(5-bromo-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3157674.png)
![4-[2-(Benzyloxy)ethoxy]phenylboronic acid](/img/structure/B3157680.png)
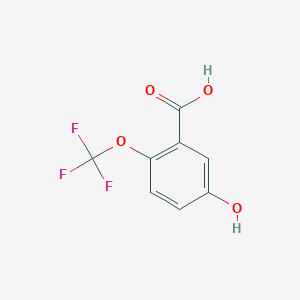
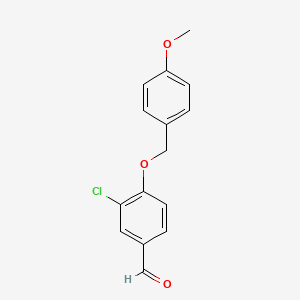
![3,4,5,6,7,8-Hexahydro-3-hydroxy-1H-cyclohepta[c]furan-1-one](/img/structure/B3157701.png)
